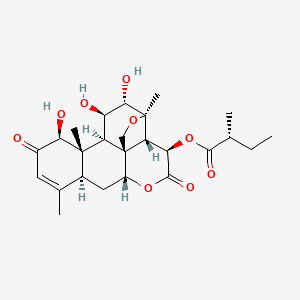

Simalikalactone D

Description

Properties

Molecular Formula |

C25H34O9 |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17R)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate |

InChI |

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24-,25-/m1/s1 |

InChI Key |

OKIKYYZNNZCZRX-ZPUVFWQWSA-N |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C |

Synonyms |

simalikalactone D |

Origin of Product |

United States |

Foundational & Exploratory

Simalikalactone D: A Technical Guide to its Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Simalikalactone D (SKD), a potent quassinoid with significant anticancer, antimalarial, and antiviral properties. This document details its natural origins, comprehensive isolation protocols, and current understanding of its molecular mechanisms of action, particularly in the context of cancer therapeutics.

Natural Sources of Simalikalactone D

Simalikalactone D is a naturally occurring terpene lactone belonging to the quassinoid class of compounds. It has been successfully isolated from several plant species within the Simaroubaceae family, which is known for producing these bitter, biologically active substances. The primary documented botanical sources of Simalikalactone D are summarized below.

| Plant Species | Family | Plant Part(s) Used for Isolation | Geographic Origin (of studied plants) |

| Simarouba tulae | Simaroubaceae | Leaves | Puerto Rico[1] |

| Quassia africana | Simaroubaceae | Root Bark | Not specified in reviewed literature[2] |

| Quassia amara | Simaroubaceae | Leaves (juvenile and mature) | French Guiana[3][4] |

| Simaba species | Simaroubaceae | Not specified in reviewed literature[5] | Not specified in reviewed literature |

Isolation and Purification of Simalikalactone D

The isolation of Simalikalactone D is a multi-step process involving solvent extraction and various chromatographic techniques. The choice of methodology can be adapted based on the plant material and desired purity. Below are detailed protocols derived from published literature.

General Experimental Workflow

The isolation process typically follows a bioassay-guided fractionation approach, where extracts and subsequent fractions are tested for biological activity to direct the purification of the active compound.

Detailed Experimental Protocols

The following tables summarize quantitative data and specific methodologies from key isolation studies.

Table 1: Isolation Protocol from Simarouba tulae Leaves [5][6]

| Step | Parameter | Details |

| 1. Initial Extraction | Solvent | Dichloromethane-Methanol (1:1) |

| Method | Maceration | |

| 2. Solvent Partitioning | Solvents | Hexane, Chloroform, Ethyl Acetate, Butanol |

| Most Active Fraction | Chloroform | |

| 3. Initial Chromatography | Stationary Phase | Silica Gel |

| Mobile Phase | 5% Methanol in Chloroform | |

| Input | 40 g of Chloroform extract | |

| 4. Secondary Chromatography | Stationary Phase | Sephadex LH-20 |

| Input | 1.1 g of active fraction (Fraction 3) | |

| 5. Tertiary Chromatography | Stationary Phase | Silica Gel |

| Mobile Phase | Chloroform-Methanol (97:3) | |

| Input | 730 mg of sub-fraction C | |

| 6. Final Purification (Optimized) | Stationary Phase | Silica Gel Diol (Normal Phase) |

| Mobile Phase | Chloroform-Methanol (97:3) | |

| Final Yield | 150 mg of pure Simalikalactone D |

Table 2: Isolation Protocol from Quassia africana Root Bark [2]

| Step | Parameter | Details |

| 1. Pre-extraction | Method | Defatting with a non-polar solvent to remove lipophilic material. |

| 2. Initial Extraction | Solvent | 95% Ethanol |

| 3. Solvent Partitioning | Solvents | Chloroform, Ethyl Acetate, Water |

| Most Active Fractions | Chloroform and Ethyl Acetate | |

| 4. Purification | Method | Repeated Column Chromatography and Preparative Thin Layer Chromatography (TLC) |

| Stationary Phase | Silica Gel | |

| Final Product | Pure Simalikalactone D (yield not specified) |

Table 3: Isolation Protocol from Quassia amara Leaves [4]

| Step | Parameter | Details |

| 1. Initial Extraction | Method | Methanolic extract of mature dry leaves (1 kg). |

| 2. Purification | Method | Unspecified chromatographic steps. |

| 3. Final Yield (Optimized) | Yield from 1 kg dry leaves | 40 mg of Simalikalactone E (SkE) |

| Yield of Simalikalactone D | 2 mg (0.0002% yield) | |

| Note | This study focused on optimizing the yield for Simalikalactone E, a related quassinoid. The yield for SKD was from a non-optimized procedure. |

Biological Activity and Signaling Pathways

Simalikalactone D exhibits potent cytotoxic effects against various cancer cell lines, particularly triple-negative breast cancer (TNBC). Its mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and migration.

Anticancer Mechanism in Triple-Negative Breast Cancer

Recent studies have elucidated that SKD's efficacy in TNBC is cell-line dependent, with a pronounced effect on cells reliant on EGFR signaling.[1] The compound has been shown to interact with EGFR and STAT4, leading to the disruption of the JAK/STAT signaling cascade.[1][3] This disruption, in turn, can trigger apoptosis in sensitive cancer cells. Concurrently, SKD consistently downregulates Integrin β1 (ITGB1), a critical protein for cell adhesion and motility, thereby inhibiting cancer cell migration.[1][3]

The diagram below illustrates the proposed signaling pathway modulated by Simalikalactone D in sensitive TNBC cells.

Antimalarial Mechanism

In the context of malaria, Simalikalactone D is potently active against the erythrocytic stages of Plasmodium falciparum, particularly during the mature trophozoite stage when DNA replication is maximal.[7] While it does not significantly affect heme biomineralization, it acts synergistically with the antimalarial drug atovaquone (B601224).[7] SKD enhances the activity of atovaquone on the parasite's mitochondrial membrane potential, suggesting a mechanism that disrupts parasite energy metabolism.[7]

Conclusion

Simalikalactone D is a promising natural product with a multifaceted biological profile. The established protocols for its isolation from various plant sources provide a solid foundation for further research and development. The elucidation of its molecular targets, particularly in cancer signaling pathways, opens new avenues for the design of novel therapeutic strategies. This guide serves as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and oncology, aiming to facilitate the advancement of Simalikalactone D from a laboratory curiosity to a potential clinical candidate.

References

- 1. Molecular Basis of Simalikalactone D Sensitivity in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Molecular Basis of Simalikalactone D Sensitivity in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New findings on Simalikalactone D, an antimalarial compound from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Simalikalactone D: A Technical Guide to its Discovery, Origin, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Simalikalactone D (SkD) is a naturally occurring quassinoid, a class of structurally complex triterpene lactones, that has garnered significant attention within the scientific community for its potent and diverse biological activities. Isolated from several plant species within the Simaroubaceae family, SkD has demonstrated promising anticancer, antimalarial, and antiviral properties in numerous preclinical studies. This technical guide provides an in-depth overview of the discovery and origin of Simalikalactone D, detailed experimental protocols for its isolation and biological evaluation, a comprehensive analysis of its mechanisms of action, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this remarkable natural product.

Discovery and Natural Origin

Simalikalactone D is a secondary metabolite produced by various plant species belonging to the Simaroubaceae family, which is predominantly found in tropical regions across the globe. It was first identified as a bioactive constituent through bioassay-guided fractionation of plant extracts.

Natural Sources:

Simalikalactone D has been successfully isolated from the following plant species:

-

Quassia africana : A shrub native to tropical Africa, the root bark of this plant has been a significant source for the isolation of SkD.[1]

-

Simarouba tulae : An endemic tree of Puerto Rico, the leaves of this plant have been shown to be a rich source of Simalikalactone D.[2][3]

-

Quassia amara : Widely used in traditional medicine in the Amazon basin, the leaves of this plant contain SkD, which is responsible for its antimalarial properties.[4][5]

-

Simaba guianensis : The bark of this plant, found in the Amazon region, has also yielded Simalikalactone D.

The discovery of Simalikalactone D often begins with the screening of crude plant extracts for specific biological activities. For instance, the chloroform (B151607) extract of Simarouba tulae leaves displayed the most potent antiproliferative activity, leading to the targeted isolation of SkD as the active compound.[2][3]

Isolation and Characterization

The isolation of Simalikalactone D from its natural sources typically involves a multi-step process of extraction and chromatographic purification, guided by bioassays to track the active fractions.

Experimental Protocol: Bioassay-Guided Isolation of Simalikalactone D from Simarouba tulae Leaves

This protocol is a representative example of the methodologies employed for the isolation of Simalikalactone D.

1. Plant Material Collection and Preparation:

- Fresh leaves of Simarouba tulae are collected and air-dried in the shade.

- The dried leaves are ground into a fine powder.

2. Extraction:

- The powdered leaves are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform, and then methanol.

- The chloroform extract, which generally shows the highest bioactivity, is selected for further purification.[2]

3. Chromatographic Purification:

- Step 1: Silica (B1680970) Gel Column Chromatography:

- The crude chloroform extract is subjected to column chromatography on a silica gel column.

- The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.

- Fractions are collected and monitored by thin-layer chromatography (TLC).

- Step 2: Further Chromatographic Steps:

- Active fractions from the initial column are pooled and subjected to further purification using repeated column chromatography and/or preparative thin-layer chromatography (prep-TLC) on silica gel.[1]

- A final purification step may involve chromatography on a diol silica gel column using a specific solvent mixture, such as chloroform/methanol (97:3).[2]

4. Characterization:

- The structure of the isolated Simalikalactone D is elucidated and confirmed using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

- X-ray Crystallography: Single crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule.[2]

Diagram: Bioassay-Guided Isolation Workflow

Caption: A generalized workflow for the bioassay-guided isolation of Simalikalactone D.

Biological Activities and Mechanisms of Action

Simalikalactone D exhibits a remarkable spectrum of biological activities, with its anticancer, antimalarial, and antiviral effects being the most extensively studied.

Anticancer Activity

Simalikalactone D has demonstrated potent cytotoxic and antiproliferative effects against a range of cancer cell lines, particularly triple-negative breast cancer (TNBC) and ovarian cancer.[2]

Mechanism of Action:

The anticancer mechanism of Simalikalactone D is multifaceted and appears to be cell-line dependent. In TNBC cells, it has been shown to:

-

Induce Apoptosis: In MDA-MB-468 cells, SkD induces programmed cell death (apoptosis) through the activation of caspase-3 and cleavage of PARP-1. It also leads to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and survivin.

-

Inhibit Cell Migration: SkD has been shown to inhibit the migration of metastatic breast cancer cells, suggesting its potential to interfere with tumor metastasis.[2]

-

Modulate Signaling Pathways: SkD can modulate key signaling pathways involved in cancer cell proliferation and survival, including the EGFR and JAK/STAT pathways. It also reduces the levels of Integrin β1 (ITGB1), a protein involved in cell adhesion and migration.

Experimental Protocol: In Vitro Anticancer Activity Assessment

-

Cell Viability Assay (MTT or Alamar Blue):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Simalikalactone D for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT or Alamar Blue) is added to each well.

-

The absorbance is measured using a microplate reader to determine the percentage of viable cells.

-

The half-maximal inhibitory concentration (IC50) is calculated.

-

-

Wound Healing Assay (for cell migration):

-

A confluent monolayer of cancer cells is created in a culture plate.

-

A "wound" is created by scratching the monolayer with a pipette tip.

-

Cells are treated with Simalikalactone D.

-

The closure of the wound is monitored and photographed at different time points to assess cell migration.[2]

-

-

Western Blot Analysis (for protein expression):

-

Cancer cells are treated with Simalikalactone D.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific antibodies against proteins of interest (e.g., caspase-3, PARP-1, Bcl-2).

-

The protein bands are visualized to determine changes in protein expression levels.

-

Quantitative Data: Anticancer Activity of Simalikalactone D

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780CP20 | Ovarian | 55 | [2][3] |

| MDA-MB-231 | Breast (TNBC) | 65 | [2][3] |

| MDA-MB-435 | Breast | 58 | [2][3] |

| SKBR3 | Breast | 60.0 | [6] |

| MDA-MB-468 | Breast (TNBC) | 116 | [6] |

Diagram: Anticancer Signaling Pathways of Simalikalactone D in TNBC

Caption: Simalikalactone D's proposed anticancer mechanism in TNBC cells.

Antimalarial Activity

Simalikalactone D is a potent inhibitor of the malaria parasite, Plasmodium falciparum, the deadliest species of human malaria.

Mechanism of Action:

The antimalarial activity of Simalikalactone D is attributed to its ability to interfere with a critical stage of the parasite's life cycle. It is particularly effective against the mature trophozoite stage, where DNA replication is highly active.[7] SkD does not appear to inhibit heme biomineralization, a common target for other antimalarial drugs.[7] Interestingly, Simalikalactone D has been shown to act synergistically with the conventional antimalarial drug atovaquone, enhancing its effect on the parasite's mitochondrial membrane potential.[7]

Experimental Protocol: In Vitro and In Vivo Antimalarial Activity Assessment

-

In Vitro Antiplasmodial Assay:

-

P. falciparum cultures are synchronized to a specific life cycle stage.

-

The cultures are treated with various concentrations of Simalikalactone D.

-

Parasite growth is assessed after a defined incubation period (e.g., 48-72 hours) by methods such as microscopic counting of Giemsa-stained smears or using a fluorescent DNA-intercalating dye.

-

The IC50 value is determined.

-

-

In Vivo 4-Day Suppressive Test (in mice):

-

Mice are infected with a rodent malaria parasite, such as Plasmodium yoelii.

-

The mice are treated with Simalikalactone D orally or intraperitoneally for four consecutive days, starting from the day of infection.

-

On the fifth day, parasitemia (the percentage of infected red blood cells) is determined from tail blood smears.

-

The percentage of suppression of parasitemia compared to an untreated control group is calculated.[8]

-

Quantitative Data: Antimalarial Activity of Simalikalactone D

| Parameter | Value | Organism/Model | Reference |

| In vitro IC50 | 10 nM | P. falciparum (FcB1 strain) | [4] |

| In vivo 50% inhibition | 3.7 mg/kg/day (oral) | P. yoelii in mice | [4] |

Diagram: Antimalarial Mechanism of Simalikalactone D

Caption: Simalikalactone D's primary antimalarial target and synergy with atovaquone.

Antiviral Activity

Simalikalactone D has demonstrated broad-spectrum antiviral activity against several enveloped and non-enveloped viruses.

Mechanism of Action:

The precise molecular mechanisms underlying the antiviral activity of Simalikalactone D are not as well-elucidated as its anticancer and antimalarial effects. However, studies have shown that it can inhibit the replication of various viruses in vitro. The structural features of quassinoids, such as the ester group at C-15 and the epoxymethano bridge, appear to be important for their antiviral activity.[1]

Viruses Inhibited by Simalikalactone D:

-

Herpes Simplex Virus (HSV)[1]

-

Semliki Forest Virus[1]

-

Coxsackie Virus[1]

-

Vesicular Stomatitis Virus[1]

Experimental Protocol: Antiviral Activity Assessment

-

Cytopathic Effect (CPE) Reduction Assay:

-

Host cells are seeded in microtiter plates.

-

The cells are infected with the virus in the presence of varying concentrations of Simalikalactone D.

-

After an incubation period, the cells are observed microscopically for the presence of virus-induced CPE (e.g., cell rounding, detachment).

-

The concentration of Simalikalactone D that reduces CPE by 50% is determined.

-

Quantitative Data: Antiviral Activity of Simalikalactone D

Due to the qualitative nature of early studies, specific IC50 values for the antiviral activity of Simalikalactone D are not consistently reported across the literature. However, pronounced activity has been noted at low concentrations.

Conclusion and Future Directions

Simalikalactone D is a compelling natural product with significant therapeutic potential. Its potent anticancer, antimalarial, and antiviral activities, coupled with its well-defined chemical structure, make it an excellent candidate for further drug development. The detailed mechanistic insights into its anticancer and antimalarial effects provide a solid foundation for rational drug design and optimization.

Future research should focus on:

-

Elucidating the detailed molecular targets of Simalikalactone D for each of its biological activities.

-

Investigating its in vivo efficacy and safety profiles in more advanced preclinical models.

-

Exploring synthetic and semi-synthetic analogs to improve its therapeutic index and pharmacokinetic properties.

-

Conducting clinical trials to evaluate its potential as a novel therapeutic agent for cancer, malaria, and viral infections.

The continued exploration of Simalikalactone D and other quassinoids holds great promise for the discovery of new and effective treatments for some of the world's most challenging diseases.

References

- 1. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Simalikalactone D, a Potential Anticancer Compound from Simarouba tulae, an Endemic Plant of Puerto Rico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quassinoid constituents of Quassia amara L. leaf herbal tea. Impact on its antimalarial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 96 Unlocking the Potential of Simalikalactone D as an Anticancer Agent in Ethnically Diverse Breast Cancer Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New findings on Simalikalactone D, an antimalarial compound from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Complex Architecture of Simalikalactone D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Simalikalactone D (SKD), a potent quassinoid isolated from plants of the Simaroubaceae family, has garnered significant attention for its pronounced anticancer and antimalarial activities.[1][2][3] The intricate polycyclic structure of this natural product has presented a compelling challenge for chemists, necessitating a sophisticated combination of spectroscopic techniques and analytical methods for its complete chemical characterization. This technical guide provides an in-depth overview of the methodologies employed in the elucidation of Simalikalactone D's chemical structure, with a focus on the experimental protocols and data that have been pivotal in its definitive assignment.

Isolation and Purification

The journey to elucidating the structure of Simalikalactone D begins with its isolation from its natural sources, such as Simarouba tulae and Quassia amara.[1][2][4] A common protocol involves a bioassay-guided fractionation approach, where extracts are screened for biological activity to direct the purification process.

Experimental Protocol: Bioassay-Guided Isolation of Simalikalactone D from Simarouba tulae [1]

-

Extraction: Dried and powdered leaves of Simarouba tulae are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by chloroform (B151607) and methanol. The chloroform extract, often demonstrating the highest antiproliferative activity, is selected for further purification.[1]

-

Chromatographic Fractionation: The active chloroform extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol. This initial separation yields several fractions.[1]

-

Further Purification: Active fractions are further purified using a combination of chromatographic techniques, which may include:

-

Purity Assessment: The purity of the isolated Simalikalactone D is assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

The logical workflow for the isolation and purification of Simalikalactone D is depicted in the following diagram:

References

- 1. Simalikalactone D, a Potential Anticancer Compound from Simarouba tulae, an Endemic Plant of Puerto Rico [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Simalikalactone D, a Potential Anticancer Compound from Simarouba tulae, an Endemic Plant of Puerto Rico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (+)-Simalikalactone D | C25H34O9 | CID 441808 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Simalikalactone D Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Route, Key Enzymatic Steps, and Methodologies for Further Elucidation

This technical guide provides a comprehensive overview of the current understanding of the Simalikalactone D (SKD) biosynthetic pathway. Simalikalactone D is a C20 quassinoid, a class of highly oxygenated and structurally complex triterpenoids isolated from plants of the Simaroubaceae family, such as Quassia amara and Simarouba tulae. Quassinoids, including SKD, have garnered significant interest from the scientific and drug development communities due to their potent biological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of SKD's natural synthesis, from its initial precursors to the intricate enzymatic transformations that form its final structure.

The Confirmed Early Stages: From Triterpene Precursor to Protolimonoid Intermediate

The biosynthesis of quassinoids is now understood to originate from the ubiquitous triterpenoid (B12794562) precursor, 2,3-oxidosqualene (B107256). Recent studies, primarily in the invasive tree of heaven (Ailanthus altissima), have successfully elucidated the first three committed steps of the pathway.[4] This initial phase is notably shared with the biosynthesis of limonoids, another class of modified triterpenoids, confirming a long-hypothesized evolutionary link between these two compound families.[4][5]

The key enzymatic transformations in this early pathway are:

-

Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (AaTS in A. altissima), catalyzes the initial cyclization of the linear 2,3-oxidosqualene into the tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol.[4]

-

Oxidation to Dihydroniloticin: A cytochrome P450 monooxygenase, identified as AaCYP71CD4 in A. altissima, hydroxylates tirucalla-7,24-dien-3β-ol to form dihydroniloticin.[4]

-

Formation of Melianol: A second distinct cytochrome P450, AaCYP71BQ17, catalyzes further oxidation to produce the protolimonoid melianol. This molecule is considered a crucial branch-point intermediate, standing at the crossroads of quassinoid and limonoid biosynthesis.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 4. Post-Cyclization Skeletal Rearrangements in Plant Triterpenoid Biosynthesis by a Pair of Branchpoint Isomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Simalikalactone D and the Quassinoid Family: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of Simalikalactone D (SKD), a prominent member of the quassinoid family of natural products. Derived from plants of the Simaroubaceae family, such as Simarouba tulae and Quassia amara, SKD has demonstrated significant potential as an anticancer and antimalarial agent.[1][2][3][4] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the compound's known mechanisms of action to support ongoing research and development efforts.

Physicochemical Properties of Simalikalactone D

Simalikalactone D is a complex triterpenoid (B12794562) characterized by a pentacyclic framework.[4] Its intricate structure is foundational to its biological activities.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄O₉ | [4][5] |

| Molecular Weight | 478.5 g/mol | [4][5] |

| Appearance | White solid | [1] |

| Melting Point | 228-231 °C | [1] |

| TLC Rf | 0.37 (in CHCl₃/MeOH, 9.7/0.3) | [1] |

| Infrared (IR) νmax (cm-1) | 3442, 3100, 2932, 1744, 1666, 1431, 1379, 1342, 1207, 1145, 1067, 1036, 864, 817 | [1] |

| 1H and 13C NMR Data | Data available and published | [1][2][6] |

Biological Activities of Simalikalactone D

SKD exhibits potent cytotoxic and antiparasitic activities at nanomolar concentrations. Its efficacy has been demonstrated across a range of cancer cell lines and against the Plasmodium falciparum parasite.

Anticancer Activity

SKD has shown strong cytotoxic and antiproliferative effects on various cancer cell lines, particularly those associated with breast and ovarian cancers.[1]

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| A2780CP20 | Ovarian | 55 | [1][2] |

| MDA-MB-435 | Breast | 58 | [1][2] |

| MDA-MB-231 | Triple-Negative Breast | 65 | [1][2] |

| MDA-MB-468 | Triple-Negative Breast | 67 | [1] |

| SKBR3 | Breast | 60.0 | [1] |

| 4T1 | Mouse Mammary | 218 | [1] |

| MCF10A (non-cancerous) | Mammary Epithelial | 67 | [1] |

In addition to direct cytotoxicity, SKD also impacts other critical aspects of cancer progression:

| Cellular Process | Cell Line | Effect | Concentration | Reference |

| Cell Migration | MDA-MB-231 | 15% inhibition | 32 nM | [1][2] |

| Colony Formation | A2780CP20 | Significant reduction | 25, 50, 100 nM | [1] |

| Apoptosis | MDA-MB-468 | Induction (PARP-1 cleavage, decreased Bcl-2) | 100 nM | [1] |

Antimalarial Activity

SKD is a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4] It has also demonstrated efficacy in in vivo models.

| Strain/Model | Activity Type | IC₅₀ / ED₅₀ | Reference |

| P. falciparum (FcB1, chloroquine-resistant) | In vitro | 10 nM | [7] |

| P. yoelii yoelii (rodent model) | In vivo (oral) | 3.7 mg/kg/day | [7][8] |

Mechanism of Action

SKD's biological effects are attributed to its ability to interfere with key cellular signaling pathways involved in cell survival, proliferation, and migration.

Anticancer Mechanism

In cancer cells, particularly triple-negative breast cancer (TNBC), SKD has been shown to induce apoptosis and disrupt critical signaling cascades. A notable effect is the reduction in the phosphorylation of proteins involved in the JAK/STAT and Akt pathways. Furthermore, SKD has been observed to decrease the levels of Integrin β1 (ITGB1), a protein crucial for cell adhesion and migration.

Antimalarial Mechanism

SKD's antimalarial action is most potent during the mature trophozoite stage of the Plasmodium falciparum life cycle, which corresponds to the period of DNA replication.[8][9] While it does not inhibit heme biomineralization, it has been shown to synergize with the conventional antimalarial drug atovaquone, enhancing its effect on the parasite's mitochondrial membrane potential.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of Simalikalactone D.

Isolation and Purification of Simalikalactone D

The isolation of SKD typically involves solvent extraction from plant material followed by chromatographic purification.

Protocol:

-

Extraction: The leaves of the plant (e.g., Simarouba tulae) are processed and extracted with solvents of varying polarities. The chloroform extract has been shown to be particularly active.[1]

-

Initial Chromatography: The crude chloroform extract is subjected to normal-phase column chromatography on silica gel, eluting with a solvent system such as chloroform/methanol (e.g., 97:3).[1]

-

Fractionation: Fractions are collected and analyzed by thin-layer chromatography (TLC).[1]

-

HPLC Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase like methanol/water, to yield pure SKD.[1]

-

Structural Confirmation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and X-ray diffraction analysis.[1]

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of SKD are commonly determined using colorimetric assays such as the Sulforhodamine B (SRB) or MTT assays.

Sulforhodamine B (SRB) Assay Protocol:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, A2780CP20) in 96-well plates at a density of 7.0–10.0 × 10⁴ cells/mL and incubate for 24 hours.[1]

-

Treatment: Treat cells with serial dilutions of SKD (e.g., 0.02 to 50 µM) and incubate for 48-72 hours.[1] Include vehicle (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.[1]

-

Fixation: Gently remove the medium and fix the cells by adding cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][10]

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10] Allow plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]

-

Measurement: Read the absorbance at 510-540 nm using a microplate reader.[10][11] The absorbance is proportional to the cellular protein mass.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of SKD on the migratory capabilities of cancer cells.

Protocol:

-

Monolayer Formation: Seed cells (e.g., MDA-MB-231) in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[12][13]

-

Scratch Creation: Once confluent, create a "wound" by scraping the monolayer in a straight line with a sterile pipette tip (e.g., p200 tip).[13]

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[12]

-

Treatment: Add fresh medium containing a sub-lethal concentration of SKD (e.g., 32 nM) or vehicle control.[1]

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope.[13]

-

Analysis: Measure the width of the gap at the different time points. The percentage of wound closure is calculated to determine the rate of cell migration.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of cells after treatment with SKD.

Protocol:

-

Initial Treatment: Seed cells (e.g., A2780CP20 at 3 × 10⁴ cells/mL) into six-well plates. After 24 hours, treat with various concentrations of SKD (e.g., 25, 50, 100 nM) for 24 hours.[1]

-

Re-seeding: Following treatment, trypsinize the cells and seed a specific number (e.g., 1000 cells) into 10 cm Petri dishes.[1]

-

Incubation: Incubate the dishes for an extended period (e.g., 10 days) to allow for colony formation.[1]

-

Staining: Fix the colonies with a solution like 0.5% crystal violet in methanol.[1]

-

Counting: Count the number of colonies containing at least 50 cells in several random fields using a light microscope.[1]

In Vivo Antimalarial Activity Assay

The 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Protocol:

-

Infection: Laboratory mice (e.g., CD-1 female mice) are infected with a rodent malaria parasite, such as Plasmodium yoelii yoelii or Plasmodium vinckei petteri, via intraperitoneal injection of infected red blood cells.[8][14]

-

Treatment: Treatment with SKD (e.g., 3.7 mg/kg/day) or a vehicle control is initiated on the day of infection (Day 0) and continues for four consecutive days (Days 0-3).[7][8] Administration can be via oral (p.o.) or intraperitoneal (i.p.) routes.[8]

-

Parasitemia Measurement: On Day 4, thin blood smears are prepared from the tail blood of each mouse.[8]

-

Analysis: The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.[8] The ED₅₀ (the dose that suppresses parasitemia by 50% relative to the control group) is then calculated.

Conclusion

Simalikalactone D stands out as a quassinoid with significant and well-documented anticancer and antimalarial properties. Its potent, nanomolar-level activity against aggressive cancer cell lines and drug-resistant malaria strains underscores its therapeutic potential. The mechanisms of action, involving the disruption of key signaling pathways like JAK/STAT and the synergistic enhancement of existing antimalarial drugs, offer compelling avenues for further investigation. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore the full potential of Simalikalactone D and the broader quassinoid family in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Buy Simalikalactone D [smolecule.com]

- 5. (+)-Simalikalactone D | C25H34O9 | CID 441808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New findings on Simalikalactone D, an antimalarial compound from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. med.virginia.edu [med.virginia.edu]

- 14. mmv.org [mmv.org]

Simalikalactone D: A Technical Deep-Dive into its Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SkD), a quassinoid isolated from plants of the Simaroubaceae family, notably Quassia amara, has demonstrated potent antimalarial activity. This technical guide synthesizes the current understanding of SkD's antiplasmodial properties, detailing its mechanism of action, in vitro and in vivo efficacy, and relevant experimental protocols. SkD exhibits potent nanomolar activity against chloroquine-resistant Plasmodium falciparum, primarily targeting the mature trophozoite stage through the inhibition of DNA and protein synthesis. A noteworthy characteristic of SkD is its synergistic interaction with the mitochondrial electron transport chain inhibitor, atovaquone (B601224). This document provides a comprehensive overview for researchers engaged in antimalarial drug discovery and development.

In Vitro Antimalarial Activity of Simalikalactone D

Simalikalactone D has shown significant activity against the erythrocytic stages of Plasmodium falciparum. The half-maximal inhibitory concentration (IC50) has been determined against various strains, with notable potency against chloroquine-resistant lines.

| Compound | P. falciparum Strain | Resistance Profile | IC50 (nM) | Reference |

| Simalikalactone D | FcB1 | Chloroquine-Resistant | 10 | [1] |

Data on the IC50 of Simalikalactone D against a chloroquine-sensitive strain was not available in the reviewed literature, representing a current data gap.

In Vivo Antimalarial Efficacy

The antimalarial activity of Simalikalactone D has been confirmed in murine models. The in vivo efficacy is typically assessed using the 4-day suppressive test.

| Compound | Murine Model | Parasite Strain | Efficacy (ED50) | Route of Administration | Reference |

| Simalikalactone D | Mouse | Plasmodium yoelii yoelii | 3.7 mg/kg/day | Oral | [1] |

Cytotoxicity Profile of Simalikalactone D

Evaluating the cytotoxicity of potential antimalarial compounds against mammalian cell lines is crucial for determining their therapeutic window. Simalikalactone D has been assessed against a range of human cell lines.

| Cell Line | Cell Type | IC50 (nM) | Reference |

| KB | Human Epidermal Carcinoma | 6.3 | [2] |

| HeLa | Human Cervical Cancer | 2000 | [2] |

| Vero | Monkey Kidney Epithelial | 10000 | [2] |

Selectivity Index: The selectivity index (SI) is a critical parameter in drug development, indicating the differential activity of a compound against the parasite versus host cells. It is calculated as the ratio of the cytotoxic IC50 to the antiplasmodial IC50. A higher SI value is indicative of a more promising therapeutic candidate.

Mechanism of Antimalarial Action

Current research indicates that Simalikalactone D's antimalarial activity is multifaceted, targeting a specific stage of the parasite's life cycle and acting synergistically with other antimalarials.

Stage-Specific Activity

Simalikalactone D demonstrates pronounced activity against the mature trophozoite stage of P. falciparum, around the 30-hour mark of the intraerythrocytic developmental cycle.[2] This stage is characterized by maximal DNA replication and high rates of protein synthesis, suggesting that SkD may interfere with these vital processes.[2]

Inhibition of Macromolecular Synthesis

The primary mechanism of action is believed to be the inhibition of both DNA and protein synthesis within the parasite.[2] Unlike many quinoline-based antimalarials, Simalikalactone D does not inhibit heme biomineralization (hemozoin formation).

Synergy with Atovaquone

A significant aspect of SkD's activity is its synergistic interaction with atovaquone. Atovaquone targets the parasite's mitochondrial electron transport chain (mETC). SkD enhances the ability of atovaquone to collapse the mitochondrial membrane potential (ΔΨm), a critical factor for parasite survival.[3] This potentiation of atovaquone's effect suggests a combination therapy approach could be highly effective.

Below is a diagram illustrating the proposed synergistic mechanism of Simalikalactone D and Atovaquone.

Caption: Synergistic action on mitochondrial potential.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)

This protocol is adapted from previously described methods for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.

5.1.1. Parasite Culture and Synchronization

-

P. falciparum strains (e.g., FcB1) are maintained in continuous culture using the method of Trager and Jensen.

-

Cultures are synchronized at the ring stage by a combination of magnetic enrichment and 5% D-sorbitol lysis.[4]

5.1.2. Drug Susceptibility Assay

-

Simalikalactone D is serially diluted to the desired concentrations.

-

In a 96-well microtiter plate, 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing the drug dilutions.

-

The plate is incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[5]

-

Following incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well.[5]

-

The plate is incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.[5]

Below is a workflow diagram for the SYBR Green I-based in vitro antiplasmodial assay.

Caption: Workflow of the SYBR Green I assay.

In Vivo 4-Day Suppressive Test

This protocol is based on the Peters' 4-day suppressive test, a standard method for evaluating the in vivo efficacy of antimalarial compounds.[6]

5.2.1. Animal Model and Parasite Inoculation

-

CD-1 female mice (or a similar suitable strain) are used.[4]

-

Mice are infected intraperitoneally with Plasmodium yoelii yoelii parasitized red blood cells (e.g., 1 x 10^7 infected erythrocytes).[6]

5.2.2. Drug Administration

-

Treatment commences 2-4 hours post-infection (Day 0) and continues for four consecutive days (Days 0, 1, 2, and 3).[7]

-

Simalikalactone D is administered orally at the desired doses (e.g., in a vehicle of 7% Tween 80 and 3% ethanol).[7]

-

A control group receives the vehicle only, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

5.2.3. Assessment of Parasitemia

-

On Day 4, thin blood smears are prepared from the tail blood of each mouse.

-

The smears are stained with Giemsa.

-

Parasitemia is determined by microscopic examination, counting the number of parasitized red blood cells out of a total of at least 5,000 erythrocytes.[4]

-

The percentage of parasitemia suppression is calculated for each dose relative to the vehicle control.

-

The 50% effective dose (ED50) is determined by regression analysis.

Below is a workflow diagram for the 4-day suppressive test.

Caption: Workflow of the 4-day suppressive test.

Mitochondrial Membrane Potential Assay

This protocol is designed to assess the effect of Simalikalactone D and atovaquone on the parasite's mitochondrial membrane potential using a fluorescent probe.

5.3.1. Parasite Preparation and Staining

-

P. falciparum cultures are synchronized to the trophozoite stage.

-

Parasites are incubated with Simalikalactone D, atovaquone, or a combination of both for a defined period.

-

The fluorescent cationic probe, such as MitoTracker Deep Red or 3,3'-dihexyloxacarbocyanine (B12934700) iodide (DiOC6(3)), is added to the culture at a low concentration (e.g., 2 nM for DiOC6(3)) and incubated.[3][8]

5.3.2. Flow Cytometry Analysis

-

The fluorescence of the stained parasites is analyzed using a flow cytometer.

-

A protonophore, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), is used as a control to dissipate the mitochondrial membrane potential and establish a baseline for depolarization.[8]

-

The reduction in fluorescence intensity in drug-treated parasites compared to untreated controls indicates a collapse of the mitochondrial membrane potential.

Below is a diagram illustrating the workflow for the mitochondrial membrane potential assay.

Caption: Workflow for mitochondrial potential assay.

Conclusion and Future Directions

Simalikalactone D is a potent antimalarial compound with a clear mechanism of action targeting macromolecular synthesis in the mature trophozoite stage of P. falciparum. Its synergistic activity with atovaquone highlights its potential as a combination therapy partner. Future research should focus on elucidating the precise molecular targets of SkD, expanding in vivo efficacy and toxicity studies, and exploring its potential in combination with other antimalarials to combat drug resistance. Further investigation into its activity against a wider range of chloroquine-sensitive and resistant P. falciparum strains is also warranted.

References

- 1. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmv.org [mmv.org]

- 8. Atovaquone, a broad spectrum antiparasitic drug, collapses mitochondrial membrane potential in a malarial parasite - PubMed [pubmed.ncbi.nlm.nih.gov]

Simalikalactone D: A Technical Deep-Dive into its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SkD), a quassinoid isolated from the plant Quassia africana, has demonstrated significant antiviral activity against a range of viruses.[1][2] This technical guide provides a comprehensive overview of the existing research on the antiviral properties of Simalikalactone D, with a focus on its efficacy, methodologies for its investigation, and its potential mechanisms of action. This document is intended to serve as a resource for researchers in virology, natural product chemistry, and drug development who are interested in the therapeutic potential of this compound. While research indicates pronounced antiviral effects, a notable aspect of Simalikalactone D is its high cytotoxicity, which necessitates careful consideration in the development of any potential therapeutic applications.

Antiviral Activity of Simalikalactone D

Simalikalactone D has been shown to exhibit significant in vitro activity against several RNA and DNA viruses. The primary research highlights its efficacy against Herpes Simplex Virus (HSV), Semliki Forest Virus (SFV), Coxsackie virus, and Vesicular Stomatitis Virus (VSV).[1][2]

Quantitative Antiviral Data

Quantitative data on the antiviral efficacy of Simalikalactone D is limited in publicly available literature. While studies describe its activity as "pronounced," specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values against the aforementioned viruses are not consistently reported. However, cytotoxicity data is more readily available, which is crucial for determining the selectivity index (SI = CC50/IC50), a key parameter in evaluating the therapeutic potential of an antiviral compound.

Table 1: In Vitro Cytotoxicity of Simalikalactone D

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A2780CP20 | Ovarian Cancer | 55 | [3] |

| MDA-MB-435 | Breast Cancer | 58 | [3] |

| MDA-MB-231 | Breast Cancer | 65 | [3] |

| MDA-MB-468 | Breast Cancer | 67 | [4] |

| SUM-149 | Breast Cancer | 598 | [4] |

| MCF10A | Non-cancerous breast epithelial | 67 | [3] |

Note: The comparable cytotoxicity of Simalikalactone D against cancerous and non-cancerous cell lines highlights a significant challenge for its therapeutic development.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the antiviral activity of compounds like Simalikalactone D. These are based on standard virological assays and the methodologies alluded to in the available literature.

Cell Lines and Virus Propagation

-

Cell Lines: Vero cells (from monkey kidney) are a common host for propagating a wide range of viruses, including Herpes Simplex Virus, Semliki Forest Virus, Coxsackie virus, and Vesicular Stomatitis Virus.

-

Virus Strains: Specific strains of each virus should be used, for example, HSV-1 (strain KOS), SFV (strain L10), Coxsackie B2, and VSV (strain Indiana).

-

Propagation: Viruses are typically propagated in confluent monolayers of the appropriate host cells in a suitable growth medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration of the compound that is toxic to the host cells (CC50).

-

Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well plate at a density of approximately 2.5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of Simalikalactone D in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cell control" with medium only.

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 3-5 days).

-

MTT Addition: Remove the medium and add 50 µL of a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is used to determine the concentration of the compound that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units - PFU).

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of Simalikalactone D and a gelling agent (e.g., carboxymethyl cellulose (B213188) or agar).

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a solution of formaldehyde (B43269) and stain with a crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms by which Simalikalactone D exerts its antiviral effects have not been extensively elucidated in the available literature. However, based on the known activities of other quassinoids and the general principles of antiviral drug action, several potential pathways can be hypothesized.

Inhibition of Viral Replication

It is plausible that Simalikalactone D directly interferes with the viral replication cycle. This could occur at various stages, including:

-

Viral Entry: Preventing the virus from entering the host cell.

-

Viral Genome Replication: Inhibiting the enzymes responsible for replicating the viral genetic material.

-

Viral Protein Synthesis: Interfering with the translation of viral proteins.

-

Viral Assembly and Egress: Preventing the assembly of new virus particles or their release from the host cell.

Modulation of Host Cell Signaling Pathways

Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. Antiviral compounds can counteract this by modulating these same pathways. While direct evidence for Simalikalactone D is lacking in the context of viral infections, some quassinoids have been shown to impact key signaling pathways.

-

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory and immune responses and is often hijacked by viruses. Some quassinoids have been reported to inhibit NF-κB activation.[5] Inhibition of this pathway could create an unfavorable environment for viral replication.

-

JAK-STAT Signaling: The Janus kinase (JAK) - signal transducer and activator of transcription (STAT) pathway is critical for interferon-mediated antiviral responses.[6][7][8] Viruses have evolved various strategies to evade this pathway. It is conceivable that Simalikalactone D could potentiate the host's antiviral response by modulating the JAK-STAT pathway, although this remains to be investigated.

Visualizations

Generalized Antiviral Assay Workflow

Caption: Workflow for determining the cytotoxicity and antiviral activity of Simalikalactone D.

Hypothetical Modulation of Host Antiviral Signaling

References

- 1. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Double-edged sword of JAK/STAT signaling pathway in viral infections: novel insights into virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

Simalikalactone D: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Simalikalactone D (SKD), a quassinoid isolated from the plant Simarouba tulae. This document details the cytotoxic and anti-proliferative effects of SKD against various cancer cell lines, outlines the experimental protocols for key assays, and illustrates the molecular pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Data

Simalikalactone D has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar range. The data compiled from multiple studies are summarized below.

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Breast Cancer | |||

| MDA-MB-468 | Triple-Negative Breast Cancer | 67 | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 116 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 422 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 65 | [3] |

| SUM-149 | Triple-Negative Breast Cancer | 598 | [1] |

| MDA-MB-435 | Breast Cancer | 58 | [3] |

| SKBR3 | Breast Cancer | 60.0 | [2] |

| 4T1 | Mouse Mammary Tumor | 218 | |

| Ovarian Cancer | |||

| A2780CP20 | Cisplatin-Resistant Ovarian Cancer | 55 | [3] |

| Prostate Cancer | |||

| PC3 | Prostate Cancer | >100 | |

| Colon Cancer | |||

| HCT-116 | Colon Cancer | >100 | |

| Neuroblastoma | |||

| SH-SY5Y | Neuroblastoma | >100 | |

| Non-Cancerous Cells | |||

| MCF10A | Mammary Epithelial | 67 |

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the preliminary cytotoxicity screening of Simalikalactone D.

Cell Viability and Cytotoxicity Assay (Alamar Blue Assay)

This assay quantitatively measures cell viability and proliferation. It utilizes the reduction of resazurin (B115843) (a blue, non-fluorescent compound) to resorufin (B1680543) (a pink, highly fluorescent compound) by metabolically active cells.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (specific to cell line)

-

Simalikalactone D (SKD) stock solution (in DMSO)

-

Alamar Blue (Resazurin) reagent

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and adjust the cell suspension to the desired density.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of SKD in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of SKD. Include vehicle control (medium with the same concentration of DMSO as the highest SKD concentration) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

-

Alamar Blue Addition and Incubation:

-

Following the treatment period, add Alamar Blue reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence/absorbance (from wells with medium and Alamar Blue but no cells).

-

Calculate the percentage of cell viability for each SKD concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the SKD concentration to determine the IC50 value (the concentration of SKD that inhibits cell growth by 50%).

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.

Materials:

-

6-well or 12-well cell culture plates

-

Sterile p200 pipette tips or a specialized scratch tool

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

Simalikalactone D (SKD)

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.

-

-

Creating the Wound:

-

Once the cells have reached confluence, gently create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip. Create a straight, clear line across the center of the well.

-

-

Washing and Treatment:

-

Wash the wells with PBS to remove any detached cells and debris.

-

Replace the medium with fresh, low-serum medium containing the desired concentration of SKD (typically a sub-lethal concentration determined from the viability assay) or vehicle control. Low-serum medium is used to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

-

-

Imaging:

-

Immediately after creating the wound and adding the treatment (time 0), capture images of the scratch at several predefined locations in each well.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours) until the wound in the control wells is nearly closed.

-

-

Data Analysis:

-

Measure the area of the wound at each time point for each condition using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure at each time point relative to the initial wound area.

-

Compare the rate of wound closure between SKD-treated and control cells to determine the effect of the compound on cell migration.

-

Apoptosis Assay (Fluorometric Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

-

96-well black, clear-bottom plates

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., DEVD-AFC or DEVD-AMC)

-

Reaction buffer

-

Dithiothreitol (DTT)

-

Fluorometric microplate reader

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in a culture plate and treat them with SKD at the desired concentration and for the appropriate duration to induce apoptosis (e.g., 100 nM for 48 hours in MDA-MB-468 cells).[1]

-

Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Lyse the cells by resuspending the cell pellet in cold lysis buffer and incubating on ice for 10-15 minutes.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Caspase-3 Activity Measurement:

-

In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50-100 µg) to each well.

-

Prepare a reaction master mix containing reaction buffer, DTT, and the caspase-3 substrate.

-

Add the master mix to each well containing the cell lysate.

-

Include a blank control (lysis buffer without lysate) and a negative control (lysate from untreated cells).

-

-

Incubation and Data Acquisition:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC).

-

-

Data Analysis:

-

Subtract the background fluorescence of the blank from all readings.

-

Express the caspase-3 activity as the fold-increase in fluorescence in SKD-treated samples compared to the untreated control.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a natural product like Simalikalactone D.

References

Simalikalactone D: A Comprehensive Technical Review of its History, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Simalikalactone D (SkD), a quassinoid natural product with significant therapeutic potential. The document covers the history of its discovery, methods for its isolation and synthesis, and a detailed examination of its anticancer, antimalarial, and antiviral properties. Quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction and History

Simalikalactone D is a member of the quassinoid family, a group of degraded triterpenes known for their bitter taste and diverse biological activities. The first isolation of SkD was from plants of the Simaroubaceae family, which have a long history of use in traditional medicine for treating various ailments, including malaria and cancer.[1][2] Specifically, SkD has been isolated from several species, including Simarouba tulae, Quassia africana, and Simaba guianensis.[1][3] The complex and unique chemical structure of SkD, coupled with its potent bioactivities, has made it a subject of considerable interest in the fields of natural product chemistry and pharmacology.

Isolation and Synthesis

Isolation from Natural Sources

The primary method for obtaining Simalikalactone D is through extraction and purification from plant materials. The following protocol details the isolation from Simarouba tulae.

-

Extraction:

-

Dried and powdered leaves of Simarouba tulae are extracted with methanol (B129727).

-

The crude methanol extract is then suspended in water and partitioned sequentially with hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.[1]

-

-

Chromatographic Purification:

-

The chloroform extract, which typically contains the highest concentration of SkD, is subjected to silica (B1680970) gel column chromatography.

-

Elution with a solvent system of 5% methanol in chloroform is used to separate the components into fractions.[1]

-

Fractions containing SkD are identified by thin-layer chromatography (TLC) and pooled.

-

Further purification is achieved using Sephadex LH-20 column chromatography.[1]

-

The final step involves reversed-phase high-performance liquid chromatography (HPLC) to yield pure Simalikalactone D.[1]

-

Total Synthesis

The intricate molecular architecture of Simalikalactone D has made its total synthesis a formidable challenge. The first successful total synthesis was accomplished by Grieco and coworkers, which also served to confirm the absolute stereochemistry of the molecule.[1][4] The synthesis involves a multi-step sequence that establishes the correct stereochemistry at numerous chiral centers and constructs the pentacyclic core.

Biological Activities

Simalikalactone D exhibits a broad spectrum of potent biological activities, with its anticancer, antimalarial, and antiviral effects being the most extensively studied.

Anticancer Activity

SkD has demonstrated significant cytotoxicity against a range of cancer cell lines, with particularly notable activity against triple-negative breast cancer (TNBC) and ovarian cancer.[1][5]

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| A2780CP20 | Ovarian Cancer | 55 | [1][6] |

| MDA-MB-435 | Breast Cancer | 58 | [1][6] |

| SKBR3 | Breast Cancer | 60.0 | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 65 | [1][6][7] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 67 - 116 | [7][8] |

| SUM-149 | Triple-Negative Breast Cancer | 598 | [8] |

| 4T1 | Mouse Mammary Tumor | 218 | [1] |

In TNBC cells, SkD has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP-1.[5] It also downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin. Furthermore, SkD has been found to disrupt the Jak/STAT signaling pathway and reduce the levels of Integrin β1, a protein involved in cell adhesion and migration.[5]

Caption: SkD's anticancer mechanism in TNBC.

-

Cell Culture: MDA-MB-468 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (SRB Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Varying concentrations of SkD are added, and the plates are incubated for 48 hours.

-

Cells are fixed with 50% trichloroacetic acid (TCA) at 4°C for 1 hour.[1]

-

The plates are washed, and the cells are stained with 0.4% sulforhodamine B (SRB) solution.

-

The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is read at 510 nm.

-

IC₅₀ values are calculated from dose-response curves.

-

Antimalarial Activity

Simalikalactone D demonstrates potent in vitro and in vivo activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.[2][9]

| Parasite/Model | Strain/Route | Metric | Value | Reference(s) |

| Plasmodium falciparum | FcB1 (in vitro) | IC₅₀ | 10 nM | [2][9] |

| Plasmodium yoelii | (in vivo, oral) | ED₅₀ | 3.7 mg/kg/day | [2][9] |

The antimalarial activity of SkD is most pronounced against the mature trophozoite stage of the parasite, which is characterized by active DNA synthesis.[3] SkD does not appear to inhibit heme biomineralization, a common target for many antimalarial drugs.[3]

Caption: Workflow for in vitro antimalarial testing.

-

Parasite Culture: P. falciparum is maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum.

-

Drug Susceptibility Assay:

-

Asynchronous or synchronized parasite cultures are plated in 96-well plates.

-

Serial dilutions of SkD are added to the wells.

-

Plates are incubated for 72 hours.

-

Parasite growth is quantified using a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

-

IC₅₀ values are determined from the dose-response data.

-

Antiviral Activity

Simalikalactone D has been shown to inhibit the replication of several viruses, including Herpes Simplex Virus (HSV), Semliki Forest Virus, Coxsackie Virus, and Vesicular Stomatitis Virus.[10]

Quantitative data for the antiviral activity of Simalikalactone D is not as extensively reported in the form of IC₅₀ values as its anticancer and antimalarial activities. However, studies have demonstrated its ability to significantly reduce viral replication.

The precise mechanism of antiviral action has not been fully elucidated. However, structure-activity relationship studies suggest that the ester group at the C-15 position and the epoxymethano bridge between C-8 and C-13 are crucial for its antiviral effects.[10]

-

Cell Culture: A suitable host cell line (e.g., Vero cells for HSV) is grown to confluency in 24-well plates.

-

Virus Infection: Cell monolayers are infected with a low multiplicity of infection (MOI) of the virus for 1-2 hours.

-

Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of SkD and 0.5% methylcellulose (B11928114) to restrict virus spread to adjacent cells.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

-

Quantification: The cell monolayers are fixed and stained with crystal violet, and the number of plaques is counted.

-

Analysis: The percentage of plaque reduction is calculated for each SkD concentration compared to a virus-only control, and the IC₅₀ is determined.

Conclusion

Simalikalactone D is a highly promising natural product with a diverse range of potent biological activities. Its demonstrated efficacy against cancer, malaria, and various viruses warrants further investigation and development. The information provided in this technical guide, including detailed protocols and quantitative data, is intended to serve as a valuable resource for the scientific community to advance the research on this remarkable molecule and unlock its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. New findings on Simalikalactone D, an antimalarial compound from Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simalikalactone D, a Potential Anticancer Compound from Simarouba tulae, an Endemic Plant of Puerto Rico - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 96 Unlocking the Potential of Simalikalactone D as an Anticancer Agent in Ethnically Diverse Breast Cancer Populations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of simalikalactone D, a quassinoid from Quassia africana - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Simalikalactone D: From Natural Source to a Potential Therapeutic Agent - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simalikalactone D (SkD) is a potent quassinoid, a class of structurally complex natural products isolated from plants of the Simaroubaceae family. Possessing significant biological activities, including anticancer, antimalarial, and antiviral properties, SkD has emerged as a compound of high interest for therapeutic development. This document provides a comprehensive overview of the isolation and purification of Simalikalactone D, along with detailed protocols for evaluating its biological activity. The information presented herein is intended to serve as a practical guide for researchers engaged in the study and development of this promising natural product.

Isolation and Purification of Simalikalactone D

Simalikalactone D can be isolated from various plant species, including Simarouba tulae, Quassia amara, and Quassia africana. The general workflow involves solvent extraction of the plant material followed by a series of chromatographic purification steps.

General Workflow